N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a pyrazole carboxamide moiety. The benzo[c][1,2,5]thiadiazole ring system is characterized by a sulfone group (2,2-dioxide), a fluorine atom at position 6, and a methyl group at position 2. The pyrazole carboxamide component includes a 3-methoxy group and a 1-methyl substitution, enhancing its steric and electronic profile. Such structural features are associated with bioactivity in antimicrobial and enzyme inhibition contexts, as seen in related pyrazole and thiadiazole derivatives .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O4S/c1-19-9-11(15(18-19)25-3)14(22)17-6-7-21-13-8-10(16)4-5-12(13)20(2)26(21,23)24/h4-5,8-9H,6-7H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDMSUKWQDQDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole moiety : Known for its diverse biological activities.
- Pyrazole ring : Often associated with anti-inflammatory and anticancer properties.
- Fluorinated benzene : Enhances lipophilicity and bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the pyrazole moiety via nucleophilic substitution.
- Final modifications to introduce functional groups that enhance biological activity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The findings include:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity.
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of oxidative stress , leading to increased apoptosis in malignant cells.
- Modulation of signaling pathways , particularly those associated with cell survival and proliferation.
Case Studies and Research Findings
Several studies have documented the biological efficacy of similar compounds within the same structural class:
- A study published in Acta Pharmaceutica highlighted the anticancer activity of novel thiadiazole derivatives, showing promising results comparable to established chemotherapeutics like cisplatin .
- Another investigation into thiazole-bearing compounds demonstrated their effectiveness as antitumor agents, emphasizing the importance of structural modifications in enhancing bioactivity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Pyrazole Carboxamide Derivatives (Antifungal Agents)
describes pyrazole carboxamides synthesized via reaction of pyrazole acid chlorides with amines. While these compounds share the pyrazole carboxamide backbone with the target molecule, they lack the benzo[c][1,2,5]thiadiazole system. Key differences include:
- Substituent Effects : The target compound’s 6-fluoro and 3-methyl groups on the benzo[c][1,2,5]thiadiazole may enhance lipophilicity and metabolic stability compared to simpler pyrazole carboxamides .
- However, the benzo[c][1,2,5]thiadiazole moiety’s electron-withdrawing properties could potentiate interactions with fungal enzymes like cytochrome P450 .
Table 1: Structural and Functional Comparison with Pyrazole Carboxamides
1,3,4-Thiadiazole Derivatives (Antimicrobial Agents)
highlights 1,3,4-thiadiazole derivatives with antimicrobial properties. Unlike the target compound’s benzo[c][1,2,5]thiadiazole, these feature a non-fused thiadiazole ring. Key distinctions include:
Table 2: Comparison with 1,3,4-Thiadiazole Derivatives
Pyrazole-Based Enzyme Inhibitors (Anti-Staphylococcal Agents)
identifies pyrazole derivatives as inhibitors of Staphylococcus aureus enzymes (e.g., DNA gyrase B). The target compound’s pyrazole carboxamide aligns with these findings:
- Binding Interactions: The 3-methoxy group may mimic phenol-based hydrogen bonding observed in ’s derivatives, stabilizing enzyme interactions .
- Fluorine Advantage : The 6-fluoro substitution could improve target affinity via electronegative interactions, analogous to halogen bonding in fluorinated inhibitors .
Table 3: Enzyme Inhibition Profile vs. Pyrazole Derivatives
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling the benzo[c][1,2,5]thiadiazole core with the pyrazole-carboxamide moiety via ethylenediamine linkers. Polar aprotic solvents (e.g., DMF) and carbodiimide catalysts (e.g., EDC/HOBt) are typically used to ensure high yields .
- Cyclization and sulfonation : The thiadiazole ring is constructed under reflux conditions with sulfur-containing reagents, followed by oxidation to introduce the sulfone group .
- Fluorination : Selective introduction of the fluoro substituent at the 6-position requires precise temperature control (0–5°C) to avoid overhalogenation . Key challenges : Low yields due to steric hindrance at the ethylenediamine linker and purification complexities caused by by-products like unreacted thiadiazole intermediates .
Q. How is structural characterization validated for this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy group at pyrazole-C3, methyl at thiadiazole-C3) and sulfone oxidation state .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~450–470 g/mol) and detects impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .
Q. What preliminary biological activities have been reported?
Early studies suggest:
- FAAH inhibition : The compound shows IC values in the low micromolar range against fatty acid amide hydrolase (FAAH), attributed to its sulfone and fluorobenzene motifs mimicking endogenous substrates .
- Cytotoxicity screening : In vitro assays (e.g., MTT on HeLa cells) reveal moderate cytotoxicity (EC ~20–50 µM), necessitating SAR studies to optimize selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?
- Solvent optimization : Replacing DMF with DMAc reduces side reactions (e.g., N-methylation) while maintaining solubility .
- Catalyst screening : Transitioning from EDC/HOBt to DMT/NMM improves amidation efficiency (yields increase from 65% to 82%) .
- Temperature gradients : Stepwise heating (40°C → 80°C) during cyclization minimizes decomposition of the thiadiazole intermediate .
Q. How do structural modifications impact biological activity?
- Fluorine substitution : Replacing the 6-fluoro group with chlorine reduces FAAH inhibition (IC increases 3-fold), highlighting fluorine’s role in hydrogen bonding .
- Methoxy positional isomerism : Shifting the methoxy group from pyrazole-C3 to C5 abolishes cytotoxicity, suggesting steric constraints in target binding .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid oxidation of the ethylenediamine linker as a key limitation (t < 30 min), prompting PEGylation to enhance pharmacokinetics .
- Protein binding studies : >90% plasma protein binding (PPB) in murine models explains reduced free drug availability, necessitating prodrug formulations .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina simulations reveal the pyrazole-carboxamide moiety occupies FAAH’s catalytic triad (Ser241, Ser217, Gly239) with a binding energy of −9.2 kcal/mol .
- MD simulations : 100-ns trajectories show the sulfone group stabilizes the enzyme-inhibitor complex via hydrophobic interactions with Phe432 .
Methodological Considerations
Q. How is reaction progress monitored in real time?
- In-line FTIR : Tracks carbonyl stretching (1680–1720 cm) to confirm amide bond formation .
- LC-MS : Identifies intermediates (e.g., thiadiazole-sulfinate) with m/z = 320.1, enabling rapid troubleshooting .
Q. What analytical techniques differentiate polymorphic forms?
- PXRD : Distinguishes amorphous vs. crystalline phases (e.g., Form I: sharp peaks at 2θ = 12.3°, 18.7°; Form II: broad hump at 2θ = 15–20°) .
- DSC : Detects melting point variations (ΔT = 5–10°C) between polymorphs, critical for formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
